Palladium-catalyzed enantioselective decarboxylative allylic alkylation of α-benzyl cyanoacetates: access to chiral acyclic quaternary carbon stereocenters†

Organic Chemistry Frontiers Pub Date: 2023-10-20 DOI: 10.1039/D3QO01605F

Abstract

A palladium-catalyzed enantioselective decarboxylative allylic alkylation of α-benzyl cyanoacetates with methylene cyclic carbamates has been successfully developed. An array of enantioenriched products bearing nitrile-containing acyclic quaternary carbon stereocenters were obtained in high yields with good enantioselectivities (up to 99% yield and 93% ee). This method provides a new tactic for the construction of chiral nitrile-containing acyclic quaternary carbon stereocenters.

Graphical abstract: Palladium-catalyzed enantioselective decarboxylative allylic alkylation of α-benzyl cyanoacetates: access to chiral acyclic quaternary carbon stereocenters
Palladium-catalyzed enantioselective decarboxylative allylic alkylation of α-benzyl cyanoacetates: access to chiral acyclic quaternary carbon stereocenters†
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